3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide
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Overview
Description
3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide is a complex organic compound that features a thiazole ring, a sulfanyl group, and a sulfamoylpropanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized from 2-aminothiophenol and α-haloketones under basic conditions. The thiazole ring is then functionalized with a methyl group at the 2-position using methyl iodide.
Next, the thiazole derivative undergoes a nucleophilic substitution reaction with a suitable sulfanyl reagent to introduce the sulfanyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and antiviral agent due to the presence of the thiazole ring, which is known for its biological activity.
Biochemistry: The compound is used in enzyme inhibition studies and as a probe for studying biochemical pathways involving sulfur and nitrogen atoms.
Industrial Chemistry: It is used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide is unique due to its combination of a thiazole ring, a sulfanyl group, and a sulfamoylpropanimidamide moiety. This combination provides a unique set of chemical properties and biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C8H14N4O2S3 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H14N4O2S3/c1-6-11-7(5-16-6)4-15-3-2-8(9)12-17(10,13)14/h5H,2-4H2,1H3,(H2,9,12)(H2,10,13,14) |
InChI Key |
ZKDSSUGBPKYOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CSCCC(=NS(=O)(=O)N)N |
Origin of Product |
United States |
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